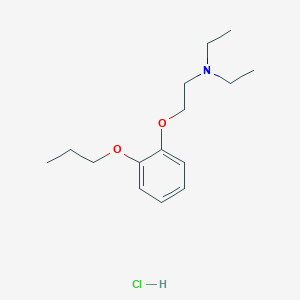
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate
Overview
Description
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate is a chemical compound that belongs to the family of oxadiazoles. It is a highly potent and selective inhibitor of the enzyme monoacylglycerol lipase, which is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including pain, inflammation, and cancer.
Mechanism of Action
The mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate involves the inhibition of the enzyme monoacylglycerol lipase, which is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol. This leads to the accumulation of 2-arachidonoylglycerol, which activates the cannabinoid receptors and produces analgesic, anti-inflammatory, and anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in preclinical models. It has been reported to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to induce apoptosis and inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate in lab experiments is its high potency and selectivity for the enzyme monoacylglycerol lipase. This allows for precise modulation of the endocannabinoid system and the investigation of its potential therapeutic applications. However, a major limitation of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate. One potential avenue is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and metabolic disorders. Additionally, there is a need for the development of more efficient synthesis methods and formulations to improve its bioavailability and solubility in aqueous solutions. Finally, the exploration of its mechanism of action and interaction with other signaling pathways can provide insights into its potential therapeutic applications and limitations.
Scientific Research Applications
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical models of pain and inflammation. Additionally, this compound has been reported to have anticancer properties by inhibiting the growth and proliferation of cancer cells.
properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-14(11-7-4-8-18-11)19-9-12-15-16-13(20-12)10-5-2-1-3-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQQSODPHSCWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[({[5-(4-fluorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride](/img/structure/B4399582.png)
![2-[(dicyclohexylamino)carbonyl]phenyl acetate](/img/structure/B4399585.png)
![1-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4399601.png)
![{[5-(2-fluorophenyl)-2-furyl]methyl}(4-methylbenzyl)amine hydrochloride](/img/structure/B4399619.png)
![2-bromo-5-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B4399625.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B4399631.png)
![1-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4399639.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4399647.png)

![N-methyl-5-({[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]amino}methyl)-2-furamide](/img/structure/B4399662.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B4399665.png)
![2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenol](/img/structure/B4399672.png)
![2-{[(4-formylphenoxy)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4399674.png)